Cyclopentyl (2-chloro-6-fluorophenyl)methanol

Description

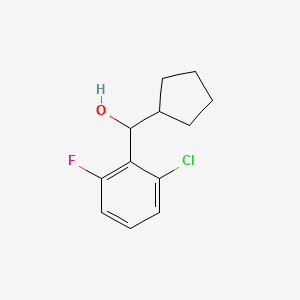

Cyclopentyl (2-chloro-6-fluorophenyl)methanol is a chiral secondary alcohol characterized by a cyclopentyl group bonded to a (2-chloro-6-fluorophenyl)methanol moiety. The compound’s structure comprises a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, attached to a hydroxymethyl (–CH2OH) group.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXVMLKUXITRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl (2-chloro-6-fluorophenyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-chloro-6-fluorobenzaldehyde. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (2-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding cyclopentyl (2-chloro-6-fluorophenyl)methane using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Cyclopentyl (2-chloro-6-fluorophenyl)ketone.

Reduction: Cyclopentyl (2-chloro-6-fluorophenyl)methane.

Substitution: Cyclopentyl (2-amino-6-fluorophenyl)methanol or Cyclopentyl (2-thio-6-fluorophenyl)methanol.

Scientific Research Applications

Chemistry

Cyclopentyl (2-chloro-6-fluorophenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Oxidation : The compound can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

- Substitution Reactions : The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups.

The compound has been investigated for its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

- Enzyme Interactions : Preliminary studies suggest that it may inhibit or modulate specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, with notable IC50 values against A549 lung cancer cells, indicating its potential as an anticancer agent.

Pharmaceutical Development

Given its biological activity, this compound holds promise for development into therapeutic agents targeting diseases such as cancer or conditions involving neurotransmitter dysregulation.

Case Study 1: In Vitro Cytotoxicity

In a study evaluating the cytotoxic effects of this compound on A549 lung cancer cells, researchers reported an IC50 value in the micromolar range. This suggests significant potential for further development as an anticancer drug.

Case Study 2: Animal Models

In vivo studies using rodent models explored the pharmacokinetics of the compound, revealing analgesic properties similar to other ketamine analogs. These findings warrant further investigation into its therapeutic applications in pain management.

Mechanism of Action

The mechanism of action of Cyclopentyl (2-chloro-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Cyclopentyl (2-chloro-6-fluorophenyl)methanol, enabling comparisons of substituent effects, physicochemical properties, and synthetic pathways:

1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methanol

- Structure : Replaces the cyclopentyl group with a 1,3-benzoxazol-2-yl moiety.

- Molecular Formula: C14H9ClFNO2 .

- Biological Activity: Benzoxazole derivatives are often associated with antimicrobial or anticancer activity, suggesting divergent applications compared to the cyclopentyl analog .

(2-Chloro-6-methylphenyl)methanol

- Structure : Lacks the fluorine atom at position 6 and substitutes a methyl (–CH3) group instead.

- Molecular Formula : C8H9ClO .

- Lipophilicity: The methyl group increases hydrophobicity relative to the fluoro-substituted analog .

Floxacillin

- Structure : Contains a (2-chloro-6-fluorophenyl) group attached to a penicillin core.

- Molecular Formula : C19H17ClFN3O5S .

- Key Differences: Core Structure: The β-lactam ring in Floxacillin confers antibiotic activity, unlike the simple methanol backbone of the target compound. Substituent Role: The 2-chloro-6-fluorophenyl group in Floxacillin enhances stability against β-lactamase enzymes, highlighting how substituent positioning impacts biological function .

Cyclopentyl Methanol Derivatives with Varied Substituents

- Examples: 2-Ethyl-4-(4-methoxybenzyloxy)cyclopentyl)methanol (): Features ethyl and methoxybenzyloxy groups, increasing steric hindrance and polarity. ((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methanol (): Incorporates a heterocyclic pyrrolotriazolopyrazine group, enabling π-π stacking interactions.

- Key Differences :

- Synthetic Complexity : Multi-step syntheses involving LAH reductions and Dess-Martin oxidations () contrast with simpler routes for the target compound.

- Applications : Ethyl and heterocyclic substituents may target enzyme-binding pockets, suggesting pharmacological utility absent in the chloro-fluoro analog .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Substituent Effects : Fluorine and chlorine atoms in the 2- and 6-positions enhance electronegativity, improving stability in oxidative environments compared to methyl or methoxy groups .

- Synthetic Accessibility: this compound likely requires fewer synthetic steps than heterocyclic analogs (e.g., ), making it a cost-effective intermediate .

- Biological Relevance : The 2-chloro-6-fluorophenyl motif is recurrent in pharmaceuticals (e.g., Floxacillin), underscoring its utility in drug design .

Biological Activity

Cyclopentyl (2-chloro-6-fluorophenyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl group attached to a phenolic structure with chlorine and fluorine substituents, which may influence its pharmacological properties.

The molecular formula of this compound is C12H12ClF, characterized by its unique functional groups that can interact with various biological targets. The presence of halogen atoms (chlorine and fluorine) is known to enhance lipophilicity and modify binding affinities to biological macromolecules, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro and fluoro substituents can modulate the compound's binding affinity, potentially enhancing its effectiveness against certain biological targets. The cyclopentyl moiety may also contribute to the overall conformation and reactivity of the compound, influencing its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against resistant strains, suggesting a promising avenue for further exploration in antimicrobial therapy .

Anticancer Activity

In vitro studies have demonstrated that compounds containing the cyclopentyl and phenolic frameworks can inhibit cancer cell proliferation. For example, newly synthesized purine nucleobase analogs with similar structures exhibited anticancer activity, indicating that modifications to the cyclopentyl structure may enhance therapeutic efficacy against various cancer cell lines .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various phenolic compounds, including those with cyclopentyl substituents. The results showed that compounds with halogen substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, a compound structurally related to this compound demonstrated a notable reduction in bacterial growth at concentrations below 10 µg/mL .

Study 2: Anticancer Properties

Another investigation into the anticancer potential of cyclopentyl derivatives reported that certain analogs exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in optimizing the therapeutic index of these compounds. Compounds similar to this compound were found to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.